molecular formula C16H20BrNO B8276775 6-Bromo-2-(heptyloxy)quinoline

6-Bromo-2-(heptyloxy)quinoline

Cat. No.: B8276775
M. Wt: 322.24 g/mol
InChI Key: KTMUZBWHODIFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(heptyloxy)quinoline is a high-purity chemical reagent designed for advanced research and development. This compound belongs to the quinoline family, a class of nitrogen-containing heterocycles renowned for their wide range of scientific applications . Its molecular structure integrates a bromo substituent at the 6-position, a common handle for further functionalization via metal-catalyzed cross-coupling reactions, and a heptyloxy chain at the 2-position, which can influence the compound's lipophilicity and electronic properties. Quinolines are privileged scaffolds in medicinal chemistry, frequently appearing in active pharmaceutical ingredients. Around 60% of recently FDA-approved drugs contain heterocyclic compounds, with quinoline recognized as a key structural motif due to significant anticancer, antifungal, antibacterial, and anti-inflammatory activities . This makes this compound a valuable building block for the synthesis of novel therapeutic agents. Beyond medicine, quinoline derivatives are extensively studied in the field of materials science. Specifically, 2,4-diarylquinoline derivatives have demonstrated notable applicability in organic light-emitting diode (OLED) systems as functional materials and in the development of cutting-edge fluorescent probes for sensing and bioimaging applications . The structure of this compound makes it a promising intermediate for constructing such functional materials. The synthesis of this reagent aligns with modern chemical practices. Recent advances highlight the development of environmentally benign, iron-catalyzed protocols for constructing similar quinoline scaffolds, utilizing O2 as a green oxidant, which emphasizes the contemporary relevance of this compound class . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

6-bromo-2-heptoxyquinoline

InChI

InChI=1S/C16H20BrNO/c1-2-3-4-5-6-11-19-16-10-7-13-12-14(17)8-9-15(13)18-16/h7-10,12H,2-6,11H2,1H3

InChI Key

KTMUZBWHODIFOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Substituted Quinolines
  • 6-Bromo-2-(heptyloxy)quinoline vs. This is reflected in the lower anticonvulsant activity of shorter alkoxy chains in triazole derivatives .
  • 6-Bromo-2-(piperidin-1-yl)quinoline (10b): Substitution with a piperidine ring (67% yield, 99.36% purity) enhances kinase inhibitory activity, as seen in EGFR/FAK dual inhibitors like 16a–d . The heptyloxy group may lack such direct receptor interactions but offers improved solubility in lipid-rich environments.
4-Substituted Quinolines
  • 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline: The trifluoromethyl group at position 2 and chlorine at position 4 enhance electrophilicity, favoring cross-coupling reactions. However, the absence of a long alkoxy chain limits its utility in lipid-mediated biological systems .
6-Bromo-2-(ethylthio)heptylquinoline (5v)**:

Replacing oxygen with sulfur (ethylthio group) increases electron density and alters metabolic stability.

Physicochemical Properties

Compound Substituents Molecular Weight LogP* Key Applications Reference
This compound 2-heptyloxy, 6-Br 324.23† ~5.2 Anticancer, Materials Inferred
6-Bromo-2-methoxyquinoline (10g) 2-methoxy, 6-Br 228.08 2.1 Kinase inhibition
6-Bromo-4-propoxy-2-arylquinoline 4-propoxy, 2-aryl, 6-Br ~350–400 4.5–5 EGFR/FAK inhibition
6-Bromo-2-ethoxy-4-methylquinoline 2-ethoxy, 4-methyl, 6-Br 266.13 3.8 Synthetic intermediate

*Estimated using PubChem tools. †Calculated for C₁₇H₂₀BrNO.

Preparation Methods

Substrate Preparation: 6-Bromo-2-chloroquinoline

The precursor 6-bromo-2-chloroquinoline is synthesized via Vilsmeier-Haack formylation followed by bromination. As demonstrated in a Chinese patent (CN102850269A), phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive complex that facilitates chlorination at the 2-position. Subsequent bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions.

Reaction Conditions :

  • Chlorination : POCl₃ (71.4–80 mL), DMF (27.2–30 mL), 80°C, 12 h.

  • Bromination : NBS (1.2–1.5 equiv), benzoyl peroxide (BPO, 0.1 equiv), CCl₄, reflux, 6–8 h.

Alkoxylation with Heptanol

The chlorinated intermediate undergoes displacement with heptanol in the presence of a strong base. Sodium hydride (NaH) or sodium methoxide (NaOMe) deprotonates the alcohol, generating a heptoxide ion that attacks the electron-deficient 2-position.

Optimized Protocol :

  • Dissolve 6-bromo-2-chloroquinoline (1 equiv) in anhydrous tetrahydrofuran (THF).

  • Add heptanol (3 equiv) and NaH (2.5 equiv) at 0°C.

  • Reflux at 80°C for 12 h.

  • Quench with ice water and extract with dichloromethane (DCM).

  • Purify via column chromatography (SiO₂, hexane:ethyl acetate 9:1).

Yield : 68–74% (purity >95% by HPLC).

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) leverages directing groups to achieve regioselective bromination. The heptyloxy group at the 2-position acts as a directing group, enabling precise bromination at the 6-position.

Synthesis of 2-(Heptyloxy)quinoline

2-(Heptyloxy)quinoline is prepared via Ullmann coupling:

  • React 2-chloroquinoline (1 equiv) with heptanol (1.2 equiv) in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 equiv) in toluene at 110°C for 24 h.

  • Isolate the product by filtration and recrystallization (ethanol).

Yield : 82%.

Bromination Using Lithium Diisopropylamide (LDA)

  • Treat 2-(heptyloxy)quinoline with LDA (2.2 equiv) in THF at −78°C to deprotonate the 3-position.

  • Add bromine (1.1 equiv) and warm to room temperature.

  • Quench with NH₄Cl and extract with DCM.

Yield : 65–70% (regioselectivity >90%).

Cyclization Routes

Cyclization of appropriately substituted precursors offers a convergent route to this compound.

Friedländer Synthesis

  • Condense 2-amino-5-bromobenzaldehyde with heptyl acetoacetate in acetic acid under reflux.

  • Cyclodehydration forms the quinoline core.

Reaction Equation :

2-Amino-5-bromobenzaldehyde+heptyl acetoacetateAcOH, ΔThis compound\text{2-Amino-5-bromobenzaldehyde} + \text{heptyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{this compound}

Yield : 58%.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated methods enable late-stage functionalization. A Suzuki-Miyaura coupling introduces bromine post-cyclization:

  • Prepare 2-(heptyloxy)quinoline-6-boronic ester via iridium-catalyzed C–H borylation.

  • Couple with bromobenzene using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (3:1) at 90°C.

Yield : 76%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution68–74>95Short reaction timeRequires pre-halogenated precursor
Directed Metalation65–7090High regioselectivityLow-temperature conditions
Cyclization5885Convergent synthesisModerate yields
Cross-Coupling7698Late-stage diversificationCostly catalysts

Scalability and Industrial Considerations

Industrial-scale production favors the nucleophilic substitution route due to its simplicity and compatibility with continuous flow systems. The use of POCl₃ and DMF, however, necessitates rigorous waste management. Alternative solvents like ionic liquids or deep eutectic solvents are under investigation to improve sustainability .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 6-Bromo-2-(heptyloxy)quinoline in laboratory settings? A: The synthesis typically involves two key steps:

Quinoline Core Formation : Use the Skraup synthesis (condensation of aniline derivatives with glycerol under acidic conditions) to generate the quinoline backbone .

Functionalization :

  • Bromination : Introduce bromine at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform .
  • Heptyloxy Substitution : Perform nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann reaction) to replace a leaving group (e.g., chloride) at the 2-position with heptyloxy .

Key Validation : Confirm regioselectivity via 1^1H NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (e.g., isotopic peaks for Br79^{79}/Br81^{81}) .

Advanced Synthesis

Q: How can cross-coupling reactions be optimized to introduce the heptyloxy group while preserving the bromine substituent? A: Use Suzuki-Miyaura coupling with a boronic ester-functionalized heptyloxy reagent. Critical parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for mild conditions.
  • Base : K₂CO₃ or Cs₂CO₃ to maintain pH for transmetallation.
  • Solvent : Toluene/water mixtures or DMF at 80–100°C .

Data Insight : In analogous quinoline systems, coupling yields >80% are achieved when the bromine substituent is meta to the reaction site, minimizing steric hindrance .

Basic Characterization

Q: Which analytical techniques are essential for confirming the structure of this compound? A:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and heptyloxy chain signals (δ 0.8–1.7 ppm for CH₃ and CH₂ groups) .
    • 13^{13}C NMR: Confirm quaternary carbons adjacent to Br (δ 120–130 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to detect [M+H]+^+ with Br isotopic splitting (Δm/z ≈ 2) .

Advanced Characterization

Q: How can isotopic patterns in mass spectrometry aid in distinguishing brominated quinoline derivatives? A: Bromine’s natural isotopic abundance (Br79^{79}:Br81^{81} ≈ 1:1) produces a doublet in MS peaks. For this compound:

  • HRMS : Calculate exact masses for both isotopes (e.g., C₁₈H₂₄BrNO: [M+H]+^+ = 366.1275 (Br79^{79}), 368.1256 (Br81^{81})) .
  • Fragmentation Analysis : Compare with non-brominated analogs to identify Br-specific fragment losses (e.g., –Br or –HBr) .

Basic Reactivity

Q: What nucleophilic reactions are feasible at the bromine site of this compound? A: The bromine atom serves as a leaving group in:

  • SNAr Reactions : Replace Br with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) under heating .
  • Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd₂(dba)₃) to form C–N bonds with aryl amines .

Example : Substitution with morpholine achieves >70% yield in DMF at 120°C .

Advanced Reactivity

Q: How does the heptyloxy group influence regioselectivity in electrophilic substitution reactions? A: The electron-donating heptyloxy group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para and ortho positions relative to itself. For this compound:

  • Nitration : Occurs at C-5 (ortho to heptyloxy) or C-3 (meta to Br), confirmed by 1^1H NMR coupling constants .
  • Sulfonation : Prefers C-5 due to steric hindrance from the bulky heptyloxy chain .

Biological Activity

Q: What methodologies are used to evaluate the antimicrobial activity of this compound derivatives? A:

  • In Vitro Assays :
    • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC .
  • Mechanistic Studies : Fluorescence assays to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Biological Studies

Q: How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications? A:

  • Modification Sites :
    • C-6 Bromine : Replace with –CN or –CF₃ to enhance lipophilicity and blood-brain barrier penetration .
    • Heptyloxy Chain : Shorten to C₅ or branch to reduce cytotoxicity while retaining potency .
  • Data Analysis : Use IC₅₀ values from MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with activity .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported yields for bromination reactions of quinoline derivatives? A: Variables to Investigate :

Catalyst : FeCl₃ vs. AlCl₃ (AlCl₃ may over-brominate).

Solvent : Acetic acid (protic) vs. CCl₄ (aprotic) affects electrophilicity of Br⁺ .

Temperature : Higher temps (>80°C) favor dibromination side products.

Case Study : In Skraup-derived quinolines, NBS in CCl₄ at 40°C yields 85% monobromination vs. 60% with Br₂ in acetic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.